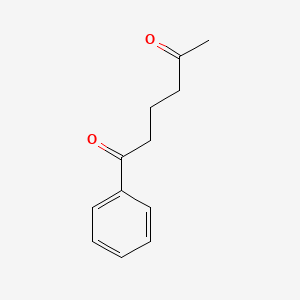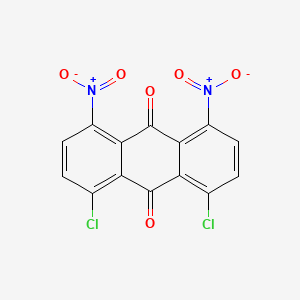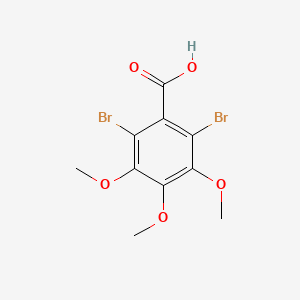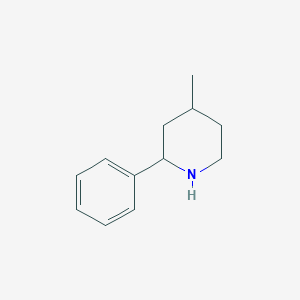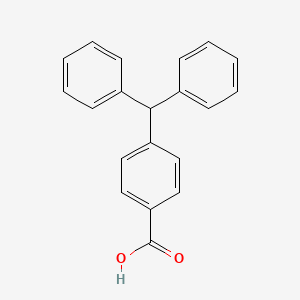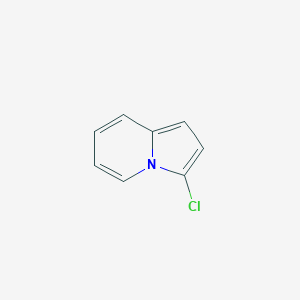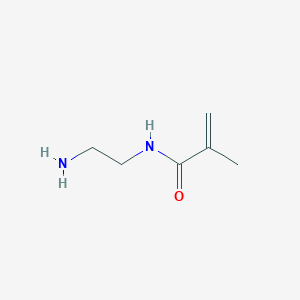
N'-methacryloyl-ethylenediamine
Übersicht
Beschreibung
N’-methacryloyl-ethylenediamine is a chemical compound that contains a total of 21 atoms; 12 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It is used as a cross-linker in the synthesis of novel magnetic molecularly imprinted polymers (MMIPs) .
Synthesis Analysis
The MMIPs were synthesized using N, N -bis methacryloyl ethylenediamine as a cross-linker for the controlled release of meloxicam at different pH levels . The MMIPs were prepared via precipitation polymerization, using Fe3O4 as a magnetic component, meloxicam as a template molecule, methacrylic acid (MAA) as a functional monomer, and N, N -bis methacryloyl ethylenediamine as a new cross-linker in acetonitrile/dimethyl sulfoxide porogen .Molecular Structure Analysis
The molecular structure of N’-methacryloyl-ethylenediamine consists of 12 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Chemical Reactions Analysis
The chemical reaction involving N’-methacryloyl-ethylenediamine in the synthesis of MMIPs proceeds through a sequential acyl radical addition/cyclization strategy .Safety And Hazards
Zukünftige Richtungen
The results indicated that the magnetic MIPs synthesized using N, N -bis methacryloyl ethylenediamine as a cross-linker also had potential applications in drug controlled release . This suggests that N’-methacryloyl-ethylenediamine could play a significant role in the development of new drug delivery systems in the future.
Eigenschaften
CAS-Nummer |
63298-57-7 |
|---|---|
Produktname |
N'-methacryloyl-ethylenediamine |
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C6H12N2O/c1-5(2)6(9)8-4-3-7/h1,3-4,7H2,2H3,(H,8,9) |
InChI-Schlüssel |
RFZRLVGQBIINKQ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCN |
Kanonische SMILES |
CC(=C)C(=O)NCCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

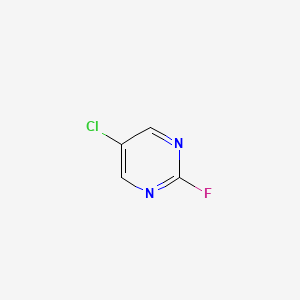
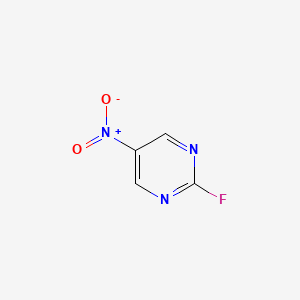

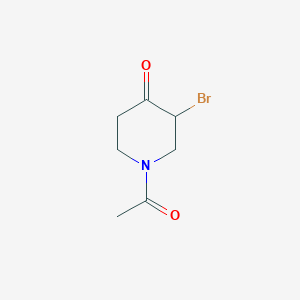
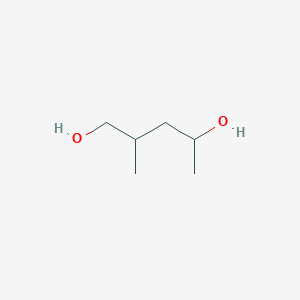
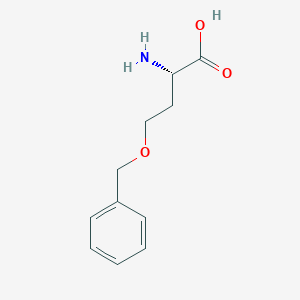
![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)
![2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3192489.png)
